
(4-(4-Methoxypiperidin-1-yl)phenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. It includes a methoxy group, a piperidine ring, a phenyl ring, a piperazine ring, and a trifluoromethyl group.Wissenschaftliche Forschungsanwendungen
Tubulin Polymerization Inhibition and Anticancer Activity
A study reported a series of 10-(4-phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles that demonstrated significant antiproliferative properties against a wide range of cancer cell lines. These compounds, including analogs related to the requested chemical structure, were found to potently inhibit tubulin polymerization. This inhibition is associated with cell cycle arrest at the G2/M phase, suggesting a mechanism by which these compounds may exert anticancer effects. Molecular docking studies further suggested that these compounds bind efficiently to β-tubulin at the colchicine binding site, highlighting their potential as novel and potent tubulin polymerization inhibitors (Prinz et al., 2017).
Antimicrobial Activity
Another research focus is the synthesis and evaluation of novel triazole analogues of piperazine, including structures similar to the compound , for their antimicrobial activity. These compounds were assessed against various human pathogenic bacteria, with some showing significant inhibition of bacterial growth. This demonstrates the potential of such compounds, by extension including the targeted compound, in the development of new antimicrobial agents (Nagaraj et al., 2018).
Chemical Synthesis and Characterization
Research into the chemical synthesis and structural characterization of adducts involving phenylpiperazin-1-yl methanone derivatives has provided insights into the chemical properties and reactivity of these compounds. Studies involving crystal structure analysis reveal the geometrical arrangements and potential for forming intermolecular interactions, which can be crucial for understanding the biological activity and solubility properties of these compounds (Revathi et al., 2015).
Electrochemical Synthesis
Electrochemical methods have been employed for the synthesis of new substituted phenylpiperazines, including compounds related to the one . This approach offers a reagent-less, environmentally friendly method for synthesizing phenylpiperazine derivatives in aqueous solutions, highlighting the versatility and efficiency of electrochemical synthesis in generating compounds with potential biological activity (Nematollahi & Amani, 2011).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)phenyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F3N3O2/c1-32-22-9-11-28(12-10-22)20-7-5-18(6-8-20)23(31)30-15-13-29(14-16-30)21-4-2-3-19(17-21)24(25,26)27/h2-8,17,22H,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAHPQMCHRPAAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Methoxypiperidin-1-yl)phenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-[(2,4-Dichlorophenyl)methylthio]-6-methyl-4-pyrimidinyl]morpholine](/img/structure/B2843310.png)
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2843312.png)
![1-benzyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2843314.png)
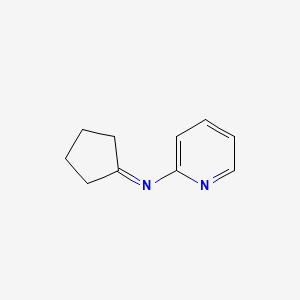
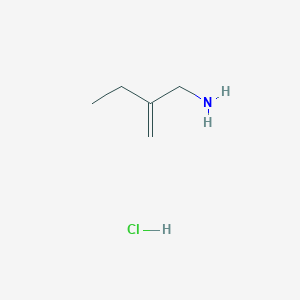
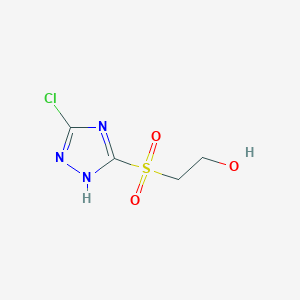
amine hydrochloride](/img/structure/B2843319.png)
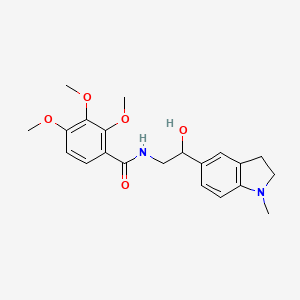
![Methyl 2-amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2843323.png)
![2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2843327.png)
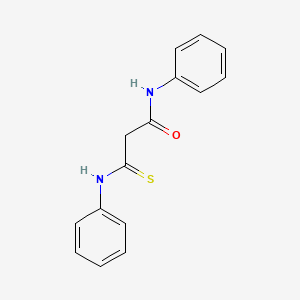
![1-ethyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2843329.png)
![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2843330.png)
![Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride](/img/structure/B2843331.png)